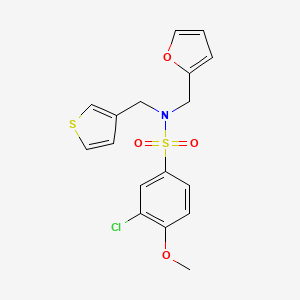![molecular formula C19H27N3O3 B2729164 N'-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380179-91-7](/img/structure/B2729164.png)
N'-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, commonly known as DMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
DMOX has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. DMOX has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of DMOX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. DMOX has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DMOX has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been found to possess good pharmacokinetic properties, including high solubility and stability, which may contribute to its potential for clinical use. However, further studies are needed to fully understand the biochemical and physiological effects of DMOX.
Vorteile Und Einschränkungen Für Laborexperimente
DMOX has several advantages for use in lab experiments, including its high potency and selectivity towards cancer cells, as well as its low toxicity and good pharmacokinetic properties. However, its complex synthesis method and high cost may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on DMOX, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential for clinical use in the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to assess the safety and toxicity of DMOX, as well as its potential for drug-drug interactions.
Synthesemethoden
DMOX can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with 1-morpholin-4-ylcyclobutanecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with oxalyl chloride and subsequent treatment with morpholine.
Eigenschaften
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-5-3-6-15(2)16(14)21-18(24)17(23)20-13-19(7-4-8-19)22-9-11-25-12-10-22/h3,5-6H,4,7-13H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUVRHIZWQZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

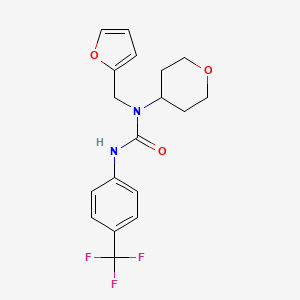
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)
![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
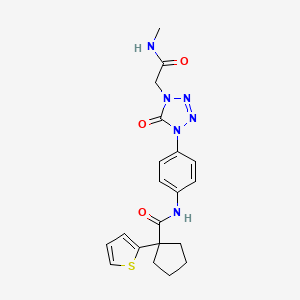
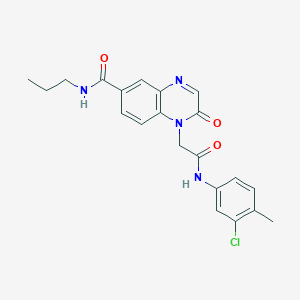
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
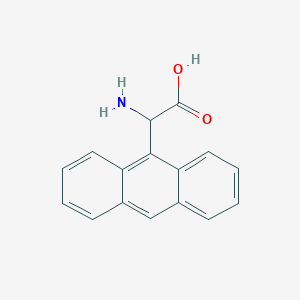
![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
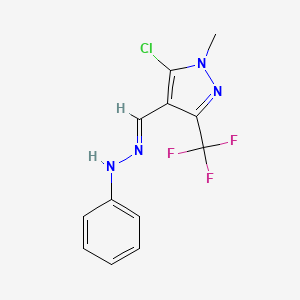
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
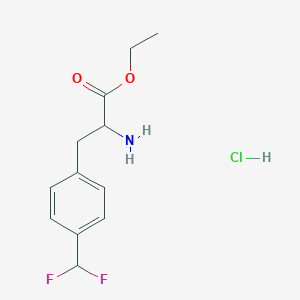
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)
